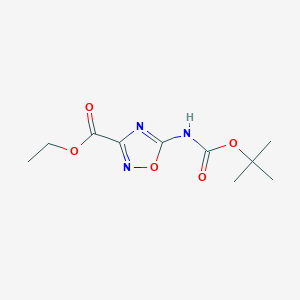
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its unique structure, which includes an oxadiazole ring, a carboxylate ester, and a Boc-protected amino group. The Boc group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amino group .
Métodos De Preparación
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 1,2,4-oxadiazole-3-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .
This might include the use of continuous flow reactors to improve efficiency and control over the reaction parameters .
Análisis De Reacciones Químicas
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate depends on its specific applicationUpon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, influencing their activity and leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate can be compared with other Boc-protected amino compounds, such as:
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in that it contains a Boc-protected amino group, but differs in the presence of a hydroxy group and a phenyl ring.
Ethyl 5-((tert-butoxycarbonyl)amino)-1-benzofuran-2-carboxylate: Contains a benzofuran ring instead of an oxadiazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct electronic and steric properties, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C10H15N3O5 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O5/c1-5-16-7(14)6-11-8(18-13-6)12-9(15)17-10(2,3)4/h5H2,1-4H3,(H,11,12,13,15) |
Clave InChI |
HXUIKKUBDCBVEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


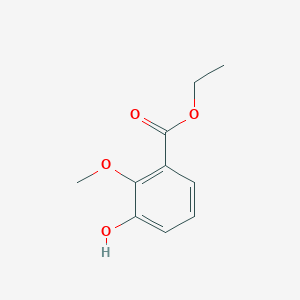
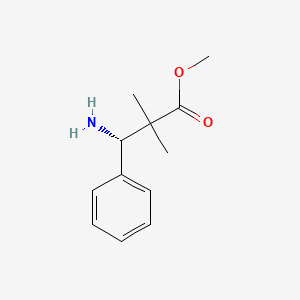
![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)


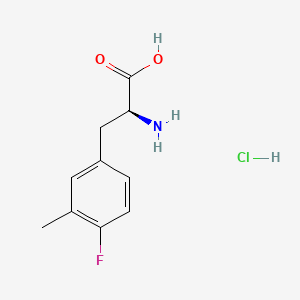

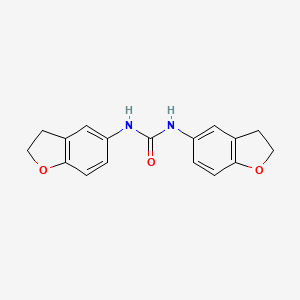


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)



